

IUPAC name for 1-Bromo-4-propylheptane

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Compound of Interest

Compound Name: 1-Bromo-4-propylheptane

Cat. No.: B3047024

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An In-depth Technical Guide to **1-Bromo-4-propylheptane**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-bromo-4-propylheptane**, a halogenated alkane. The document details its chemical structure, nomenclature according to IUPAC standards, and key physicochemical properties. It presents established synthetic routes and outlines common reaction protocols relevant to organic synthesis. Furthermore, the guide discusses the potential applications of this compound and related long-chain alkyl halides as intermediates in the development of more complex molecules, including those with potential therapeutic relevance. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound with the chemical structure $\text{Br-CH}_2\text{-CH}_2\text{-CH}_2\text{-CH(CH}_2\text{CH}_2\text{CH}_3\text{)-CH}_2\text{-CH}_2\text{-CH}_3$ is **1-Bromo-4-propylheptane**.

The determination of the IUPAC name follows a systematic approach:

- **Identification of the Parent Chain:** The longest continuous carbon chain in the molecule is identified. In this case, there are two possible chains of seven carbon atoms.

- **Selection of the Principal Chain:** According to IUPAC rules, when two or more chains have the same maximum length, the chain with the greatest number of substituents is chosen as the parent chain. The linear seven-carbon chain results in two substituents (a bromo group and a propyl group), whereas the alternative seven-carbon chain results in a single, more complex substituent. Therefore, the heptane chain is designated as the parent.
- **Numbering the Parent Chain:** The chain is numbered to assign the lowest possible locants (positions) to the substituents. Numbering from the end closest to the bromine atom places the substituents at positions 1 and 4.
- **Alphabetical Ordering:** The substituents are listed in alphabetical order (bromo, then propyl) to complete the name.

The structure contains a chiral center at the fourth carbon atom, meaning it can exist as two distinct enantiomers, (R)-**1-bromo-4-propylheptane** and (S)-**1-bromo-4-propylheptane**.

Physicochemical Properties

While specific experimental data for **1-bromo-4-propylheptane** is not extensively published, its properties can be reliably predicted based on its structure and comparison with similar long-chain alkyl halides. These compounds are generally colorless to pale yellow liquids, are non-polar, and thus immiscible with water but soluble in common organic solvents.

Table 1: Predicted Physicochemical Properties of **1-Bromo-4-propylheptane**

Property	Predicted Value	Unit
Molecular Formula	C ₁₀ H ₂₁ Br	
Molecular Weight	221.18	g/mol
Boiling Point	225-235	°C
Density	1.08-1.12	g/cm ³
Refractive Index	1.46-1.47	

Note: These values are estimates based on commercially available isomers and related structures.

Synthesis and Experimental Protocols

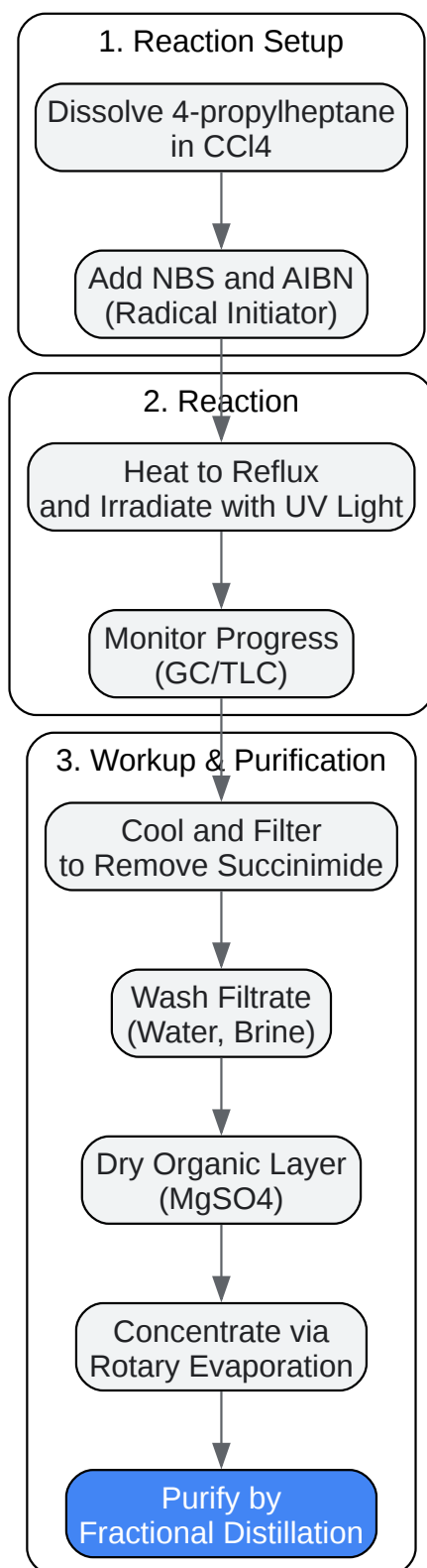
1-Bromo-4-propylheptane and similar branched bromoalkanes can be synthesized through several established methods in organic chemistry. A common and effective approach is the radical bromination of the corresponding alkane, 4-propylheptane, using a brominating agent such as N-bromosuccinimide (NBS).

Synthesis via Radical Bromination of 4-Propylheptane

This method involves the free-radical substitution of a hydrogen atom with a bromine atom. While radical halogenation can sometimes lead to a mixture of isomers, the use of NBS often provides better selectivity.

Experimental Protocol:

- **Reaction Setup:** A solution of 4-propylheptane in a non-polar solvent (e.g., carbon tetrachloride, CCl_4) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Initiation:** N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the flask.
- **Propagation:** The mixture is heated to reflux (approximately 77°C for CCl_4) and irradiated with a UV lamp to initiate and sustain the radical chain reaction. The reaction progress is monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl_4 , is removed by filtration.
- **Purification:** The filtrate is washed sequentially with water and brine to remove any remaining impurities. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by fractional distillation to isolate **1-bromo-4-propylheptane** from other isomeric byproducts.



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Fig 1. General workflow for the synthesis of **1-bromo-4-propylheptane**.

Chemical Reactivity and Applications in Drug Development

As a primary alkyl halide, **1-bromo-4-propylheptane** is a versatile intermediate in organic synthesis. Its reactivity is dominated by the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution and elimination reactions. Professionals in drug development can utilize this reactivity to introduce the 4-propylheptyl moiety into more complex molecular scaffolds.

Nucleophilic Substitution Reactions

The primary carbon bearing the bromine atom is susceptible to attack by a wide range of nucleophiles, typically following an S_N2 mechanism. This allows for the formation of various functional groups.

Table 2: Examples of S_N2 Reactions with **1-Bromo-4-propylheptane**

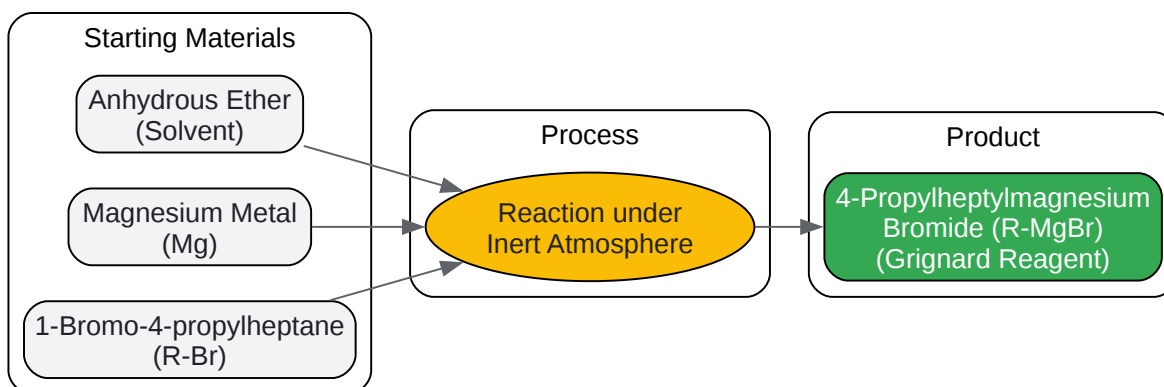
Nucleophile	Reagent Example	Product Functional Group
Hydroxide	Sodium Hydroxide (NaOH)	Alcohol
Cyanide	Sodium Cyanide (NaCN)	Nitrile
Azide	Sodium Azide (NaN ₃)	Azide
Alkoxide	Sodium Ethoxide (NaOEt)	Ether
Carboxylate	Sodium Acetate (CH ₃ COONa)	Ester
Amine	Ammonia (NH ₃)	Primary Amine

Grignard Reagent Formation

1-Bromo-4-propylheptane can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent. This organometallic compound is a powerful carbon nucleophile, enabling the formation of new carbon-carbon bonds—a critical step in the synthesis of complex molecular skeletons for drug candidates.

Experimental Protocol for Grignard Formation:

- Setup: An oven-dried, three-neck flask containing a magnetic stir bar and magnesium turnings is assembled with a reflux condenser and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
- Solvent Addition: Anhydrous diethyl ether or tetrahydrofuran (THF) is added to the flask to cover the magnesium.
- Initiation: A small amount of **1-bromo-4-propylheptane** is added via the dropping funnel. The reaction is often initiated by gentle warming or the addition of an iodine crystal. A successful initiation is indicated by the disappearance of the iodine color and the onset of bubbling.
- Addition: The remaining **1-bromo-4-propylheptane**, diluted in the anhydrous solvent, is added dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, the mixture is stirred until most of the magnesium has been consumed. The resulting grey-black solution of the Grignard reagent is then ready for use in subsequent reactions (e.g., with aldehydes, ketones, or esters).



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